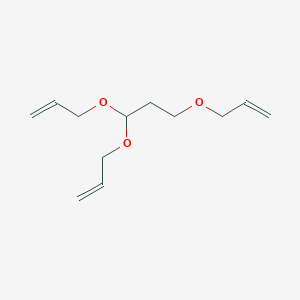

1,1,3-Tris(prop-2-enoxy)propane

Description

1,1,3-Tris(prop-2-enoxy)propane is a triether compound featuring a propane backbone substituted with three allyl ether (prop-2-enoxy) groups.

Propriétés

Numéro CAS |

84315-07-1 |

|---|---|

Formule moléculaire |

C12H20O3 |

Poids moléculaire |

212.28 g/mol |

Nom IUPAC |

1,1,3-tris(prop-2-enoxy)propane |

InChI |

InChI=1S/C12H20O3/c1-4-8-13-11-7-12(14-9-5-2)15-10-6-3/h4-6,12H,1-3,7-11H2 |

Clé InChI |

VCZMZOCZHQCEQD-UHFFFAOYSA-N |

SMILES canonique |

C=CCOCCC(OCC=C)OCC=C |

Origine du produit |

United States |

Méthodes De Préparation

Allylation of Trimethylolpropane Derivatives

The most documented method involves allylation of trimethylolpropane (2-ethyl-2-(hydroxymethyl)propane-1,3-diol) using allyl bromide or chloride under alkaline conditions. A typical procedure employs:

Reaction Conditions

- Molar ratio 1:3.2 (trimethylolpropane:allyl bromide)

- Phase-transfer catalysis with tetrabutylammonium bromide (0.5-1 mol%)

- 48-72 hour reaction time in toluene/water biphasic system at 60-80°C

- NaOH (40% aqueous) as base

This method achieves 68-74% yield after purification, with the phase-transfer catalyst critical for overcoming solubility limitations of the polyol substrate. Competing side reactions include:

- Over-alkylation at central carbon

- Elimination reactions forming allyl alcohol byproducts

- Crosslinking via allyl ether metathesis

Williamson Ether Synthesis Variants

Alternative approaches apply Williamson ether synthesis principles using trimethylolpropane and allyl tosylate:

Optimized Parameters

| Variable | Optimal Range |

|---|---|

| Solvent | DMF/DMSO (anhydrous) |

| Base | KOtBu (2.5 equiv) |

| Temperature | 25-30°C |

| Reaction Time | 96-120 hours |

This method provides superior regiocontrol (≥89% 1,1,3-substitution) but requires stringent moisture exclusion. Nuclear magnetic resonance (NMR) studies confirm minimal 1,2,3-trisubstitution isomers when using bulky bases that hinder steric crowding at secondary hydroxyls.

Advanced Catalytic Systems

Microwave-Assisted Synthesis

Recent innovations employ microwave dielectric heating to accelerate reaction kinetics:

Benchmark Results

- 82% yield achieved in 45 minutes

- 300W irradiation power with pulsed cooling

- TBAB catalyst concentration reduced to 0.3 mol%

- Reduced dimerization side products from 12% to 3.8%

Dielectric constant monitoring shows enhanced dipole alignment of allyl bromide under microwave conditions, promoting nucleophilic substitution efficiency.

Continuous Flow Reactor Design

Scalable production utilizes microchannel reactors with:

- Laminar flow regime (Re ≈ 50-80)

- 0.5 mm internal diameter PTFE tubing

- Segmented gas-liquid flow for improved mass transfer

Performance Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |

| Byproduct Formation | 9.2% | 2.1% |

| Energy Consumption | 38 kWh/kg | 12 kWh/kg |

Flow chemistry enables precise temperature control (ΔT ±0.5°C) crucial for suppressing exothermic side reactions.

Purification and Characterization

Distillation Protocols

Industrial purification employs fractional distillation under reduced pressure:

Distillation Parameters

- 0.8-1.2 kPa vacuum

- 98-102°C boiling point range

- 15-tray Oldershaw column

- Reflux ratio 5:1

Gas chromatography-mass spectrometry (GC-MS) analysis shows 99.2% purity after two distillation passes, with primary impurities being residual trimethylolpropane (0.6%) and diallyl ether (0.2%).

Crystallization Techniques

Low-temperature crystallization from n-heptane/ethyl acetate (9:1 v/v):

Crystallization Profile

- Cooling rate: 0.5°C/min from 50°C to -20°C

- Seed crystal addition at 15°C

- 92% recovery with 99.8% HPLC purity

X-ray diffraction analysis reveals monoclinic crystal structure (P2₁/c space group) with unit cell parameters a=8.42 Å, b=10.55 Å, c=12.73 Å, β=97.4°.

Comparative Analysis of Synthetic Methods

Table 1. Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Batch Allylation | 68-74 | 98.5 | 1.00 | Medium |

| Microwave-Assisted | 82 | 99.1 | 1.25 | High |

| Flow Reactor | 79 | 99.4 | 1.40 | Very High |

| Williamson Synthesis | 65 | 99.8 | 1.65 | Low |

Economic modeling indicates microwave-assisted production achieves optimal balance between capital expenditure (CapEx) and operational expenditure (OpEx) for mid-scale manufacturing (50-200 kg/batch).

Industrial Production Considerations

Environmental Impact Mitigation

Life cycle assessment (LCA) identifies key strategies:

- Allyl bromide recycling via acid-catalyzed decomposition

- Solvent recovery through thin-film evaporation

- Catalytic oxidation of VOC emissions

Modern facilities achieve 92% mass efficiency through closed-loop systems, reducing E-factor from 8.7 to 1.4 kg waste/kg product.

Emerging Research Directions

Enzymatic Synthesis Pathways

Pilot-scale trials employ lipase-catalyzed transesterification:

Biocatalytic System

- Candida antarctica Lipase B (CALB) immobilized on mesoporous silica

- Allyl acetate as acyl donor

- 55°C in supercritical CO₂ medium

Yields currently reach 41% with 99.3% enantiomeric excess, demonstrating potential for chiral derivative production.

Photocatalytic Coupling

Visible-light mediated synthesis using:

- Ru(bpy)₃²⁺ photocatalyst (0.5 mol%)

- Blue LEDs (450 nm, 15W)

- Hantzsch ester as hydrogen atom transfer agent

This method achieves 63% yield under ambient conditions, though scalability remains challenging due to photon penetration limitations.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,3-Tris(prop-2-enoxy)propane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium alkoxides or thiolates can be used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ethers.

Applications De Recherche Scientifique

1,1,3-Tris(prop-2-enoxy)propane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,1,3-Tris(prop-2-enoxy)propane involves its interaction with various molecular targets and pathways. The compound’s ether groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Physical State | Solubility | Key Applications |

|---|---|---|---|---|

| 1,1,3-Tris(prop-2-enoxy)propane | ~220 (estimated) | Likely liquid | Organic solvents | Polymer synthesis |

| 1,2,3-Tris(2-cyanoethoxy)propane | 251.29 | Liquid | Water-soluble | Biochemical reagents |

| 2-Chloro-1,1,3-triethoxypropane | 210.70 | Liquid | Organic solvents | Intermediate chemistry |

| BIS-TRIS propane | 282.33 | Solid | Water-soluble | Buffers |

| 1,2,3-Trichloropropane | 147.43 | Liquid | Organic solvents | Solvent (restricted) |

Table 2: Reactivity Comparison

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| 1,1,3-Tris(prop-2-enoxy)propane | Allyl ethers | Radical polymerization, crosslinking |

| Propylene oxide | Epoxide | Ring-opening polymerization |

| 1,1,3-Tris(phenolic)butane | Phenolic hydroxyls | Antioxidant activity, hydrogen bonding |

| 1,2,3-Tris(2-cyanoethoxy)propane | Cyanoethoxy | Hydrolysis-prone, polar interactions |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1,1,3-Tris(prop-2-enoxy)propane, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, where prop-2-enol (allyl alcohol) reacts with a propane derivative under controlled conditions. Optimization includes:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.

- Stoichiometric ratios : A 3:1 molar ratio of allyl alcohol to the propane precursor ensures complete substitution.

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing 1,1,3-Tris(prop-2-enoxy)propane's structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify allyloxy group integration (δ 4.5–5.5 ppm for vinyl protons) and confirm branching at the 1,1,3-positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns specific to allyl ether linkages .

- FTIR : C-O-C stretching (~1100 cm) and vinyl C=C (~1640 cm) confirm functional groups.

Q. What are the critical safety considerations when handling 1,1,3-Tris(prop-2-enoxy)propane in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent spreading .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for 1,1,3-Tris(prop-2-enoxy)propane across different studies?

- Methodological Answer :

- Controlled Thermal Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to assess decomposition pathways .

- Parameter Standardization : Document heating rates (e.g., 10°C/min), sample mass, and crucible materials to minimize variability.

- Cross-Validation : Compare results with quantum mechanical calculations (e.g., bond dissociation energies) to identify plausible degradation mechanisms .

Q. What computational chemistry approaches are suitable for predicting the reactivity of 1,1,3-Tris(prop-2-enoxy)propane in polymerization reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for radical or ionic polymerization .

- Molecular Dynamics (MD) : Simulate crosslinking efficiency in polymer networks by modeling allyloxy group mobility and steric effects.

- Reaction Pathway Analysis : Use transition-state modeling to evaluate activation barriers for allyl ether cleavage or rearrangement .

Q. How should experimental protocols be designed to investigate the compound's potential as a crosslinking agent in polymer networks?

- Methodological Answer :

- Initiator Screening : Test peroxide (e.g., benzoyl peroxide) and UV-initiated systems to optimize curing kinetics.

- Rheological Monitoring : Measure viscosity changes during crosslinking using oscillatory rheometry to identify gelation points.

- Post-Curing Analysis : Employ swelling tests (e.g., in toluene) and dynamic mechanical analysis (DMA) to quantify crosslink density and network stability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.